Acryloylcholine is a chemical compound that belongs to the class of acryloyl derivatives. It is characterized by its acrylate functional group, which is known for its reactivity in various chemical processes. Acryloylcholine is primarily used in organic synthesis and polymer chemistry due to its ability to participate in polymerization reactions, making it a valuable building block for creating polymers with specific properties.
Acryloylcholine undergoes typical reactions associated with acryloyl compounds, particularly those involving the acrylate functional group. Key reactions include:
Acryloylcholine can be synthesized through several methods:
Acryloylcholine finds applications across several fields:
Studies examining the interactions of acryloylcholine focus on its reactivity with various nucleophiles such as alcohols and amines. These interactions are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Research has shown that acryloylcholine's interactions can lead to significant changes in the physical and chemical properties of the resulting compounds .
Acryloylcholine shares similarities with several other compounds in the acryloyl family. Here are some comparable compounds:
Acryloylcholine's uniqueness lies in its specific reactivity profile and its applications in both organic synthesis and polymer chemistry, distinguishing it from other similar compounds.
Acryloylcholine (IUPAC name: 2-propenoyloxyethyl-trimethylammonium chloride) emerged as a synthetic choline derivative during mid-20th-century investigations into acetylcholine analogs. While acetylcholine’s discovery dates to 1914 by Henry Hallett Dale, acryloylcholine was first synthesized in 1973 through esterification reactions between acrylic acid derivatives and choline precursors. Early studies focused on its structural resemblance to acetylcholine, with researchers at the University of New Hampshire optimizing synthesis protocols using acryloyl chloride and choline salts under controlled conditions.
The compound gained attention in neuropharmacology during the 1970s–1980s as a tool for studying choline acetyltransferase (ChAT) inhibition. Rowell and Chiou’s 1976 work demonstrated its ability to modulate acetylcholine synthesis pathways in neuromuscular preparations, establishing its utility in enzymology research. Unlike naturally occurring choline esters, acryloylcholine’s synthetic origin allowed precise modifications to explore structure-activity relationships in cholinergic systems.
Acryloylcholine serves three primary roles in scientific research:
Recent advances exploit its dual functionality – the cationic trimethylammonium group and polymerizable acrylate – to design smart materials. For example, Borandeh et al. (2023) incorporated acryloylcholine into thermoresponsive chitosan composites exhibiting antimicrobial properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆NO₂⁺ | |
| Molecular Weight | 158.22 g/mol | |
| Charge | +1 | |
| Water Solubility | >100 mg/mL (20°C) | |
| Polymerization Capacity | Forms crosslinked networks |
Acryloylcholine belongs to the quaternary ammonium choline esters, sharing core structural features with:
Unlike these analogs, acryloylcholine contains a reactive α,β-unsaturated acrylate ester (CH₂=CH–CO–O–). This conjugation system enables:
Its classification bridges small-molecule neurotransmitters and polymerizable monomers, enabling unique applications in hybrid biomaterials.
The acryloylcholine molecule integrates two functional domains:
X-ray crystallography of related compounds shows the acrylate moiety adopts an s-cis conformation, optimizing orbital overlap for reactivity.
Modern synthesis employs biocatalytic and chemical methods:
Biocatalytic Route (Patent CN1934262B):
Choline + Acryloyl-CoA → Acryloylcholine + CoA-SH
Using acyltransferases from Bacillus subtilis, yields exceed 80% with minimal byproducts.
Chemical Synthesis:
| Parameter | Biocatalytic | Chemical |
|---|---|---|
| Yield | 80–85% | 70–75% |
| Byproducts | <5% | 15–20% |
| Reaction Time | 24 h (37°C) | 2 h (0°C) |
| Scalability | Industrial | Lab-scale |
Acryloylcholine’s irreversible ChAT inhibition (Kᵢ = 2.3 μM) arises from acrylate conjugation to cysteine residues in the enzyme’s active site. This property enabled mapping of ChAT’s nucleophilic regions through covalent labeling experiments.
Copolymerizing acryloylcholine (20 mol%) with 2-hydroxyethyl methacrylate yields hydrogels with:
These materials serve as ion-conductive scaffolds for neural tissue engineering.